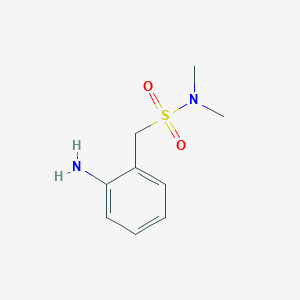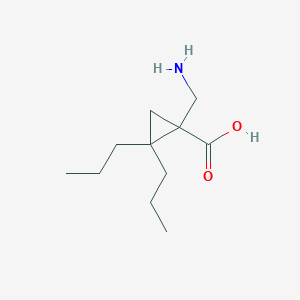
3-(2-Hydroxyethyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)isoindolin-1-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a hydroxyethyl group attached to the isoindoline ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
3-(2-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)isoindolin-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
3-(2-Hydroxyethyl)isoindolin-1-one can be compared with other similar compounds such as:
Isoindolin-1-one: Lacks the hydroxyethyl group, making it less hydrophilic and potentially altering its biological activity.
1H-Isoindole-1,3(2H)-dione:
3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: A closely related compound with similar properties but different reactivity due to the presence of the hydroxyethyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c12-6-5-9-7-3-1-2-4-8(7)10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) |
InChI-Schlüssel |
BJWBPMBWUWQIJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(NC2=O)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














